2,5-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzene-1-sulfonamide
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Overview
Description
2,5-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2,5-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluorine and thiazole sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2,5-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The sulfonamide group may inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their active sites .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
What sets 2,5-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzene-1-sulfonamide apart is its unique combination of fluorine atoms and a sulfonamide group, which may enhance its biological activity and stability compared to other thiazole derivatives .
Properties
IUPAC Name |
2,5-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2S2/c18-13-6-7-15(19)16(10-13)25(22,23)20-9-8-14-11-24-17(21-14)12-4-2-1-3-5-12/h1-7,10-11,20H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWHNJYHTUTREH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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